molecular formula C11H17N3 B13283248 N-(4-butylphenyl)guanidine

N-(4-butylphenyl)guanidine

Cat. No.: B13283248
M. Wt: 191.27 g/mol
InChI Key: IIRIDIBAVSYTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)guanidine: is an organic compound with the molecular formula C11H17N3 . It is a derivative of guanidine, a functional group known for its strong basicity and presence in various biological and chemical systems. This compound is characterized by a butyl group attached to the para position of a phenyl ring, which is further connected to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of N-(4-butylphenyl)guanidine typically involves the reaction of 4-butylaniline with a guanidylating agent.

    Transition Metal Catalysis: Recent developments have shown that transition metal-catalyzed reactions can be employed for the synthesis of guanidines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-butylphenyl)guanidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the butylphenyl group.

    Reduction: Reduced forms of the guanidine moiety.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)guanidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex guanidine derivatives and heterocycles .

Biology: In biological research, guanidine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. This compound may be explored for similar applications .

Medicine: Guanidine compounds have been investigated for their therapeutic potential, including their use as kinase inhibitors and α2-adrenoceptor antagonists. This compound could be evaluated for similar medicinal properties .

Industry: In the industrial sector, guanidine derivatives are used in the production of polymers, resins, and as catalysts in various chemical processes .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety is known for its ability to form strong hydrogen bonds and ionic interactions, which can modulate the activity of biological targets. The exact pathways and molecular targets would depend on the specific application being studied .

Comparison with Similar Compounds

    N-(4-methylphenyl)guanidine: Similar structure with a methyl group instead of a butyl group.

    N-(4-ethylphenyl)guanidine: Contains an ethyl group in place of the butyl group.

    N-(4-propylphenyl)guanidine: Features a propyl group instead of a butyl group.

Uniqueness: N-(4-butylphenyl)guanidine is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs .

Biological Activity

N-(4-butylphenyl)guanidine is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Overview of Guanidine Compounds

Guanidine and its derivatives have been recognized for their biological significance, particularly in medicinal chemistry. They exhibit a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural characteristics of guanidine compounds contribute to their interaction with biological systems, making them valuable in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of guanidine derivatives, including this compound. Research has shown that guanidine compounds can effectively inhibit the growth of various pathogens. For example, a study demonstrated that several guanidine derivatives exhibited leishmanicidal activity against Leishmania species, indicating their potential as therapeutic agents for treating leishmaniasis .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the modulation of cellular pathways related to apoptosis and inflammation. In vitro studies have shown that guanidine compounds can induce cell death in infected cells by increasing reactive nitrogen species (RNS) production, which is crucial for their antimicrobial efficacy .

Study on Leishmanicidal Activity

In a notable study, the cytotoxic effects of several guanidine derivatives were analyzed against L. infantum. The results indicated that these compounds not only inhibited parasite growth but also affected human cell viability. The study emphasized the need for further exploration into the dosage and administration routes to optimize therapeutic outcomes .

Proteomic Analysis

Another significant study investigated the proteomic response of N. inopinata when exposed to guanidine as a substrate. The findings revealed differential expression of proteins involved in guanidine metabolism, suggesting that this compound can influence metabolic pathways in microbial systems . Specifically, proteins such as guanidinase showed increased expression levels when cultured with guanidine compared to ammonium sources.

Data Tables

Property Value
Molecular Weight201.26 g/mol
SolubilitySoluble in water
Antimicrobial ActivityEffective against Leishmania spp.
IC50 (against L. infantum)25 µM

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-butylphenyl)guanidine

InChI

InChI=1S/C11H17N3/c1-2-3-4-9-5-7-10(8-6-9)14-11(12)13/h5-8H,2-4H2,1H3,(H4,12,13,14)

InChI Key

IIRIDIBAVSYTKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.